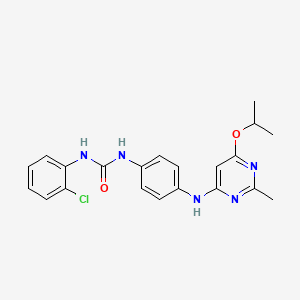

1-(2-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Description

1-(2-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a urea-based compound featuring a 2-chlorophenyl group and a substituted pyrimidinylamino phenyl moiety. The pyrimidine ring is functionalized with an isopropoxy group at position 6 and a methyl group at position 2, which may influence its physicochemical properties and biological interactions. Urea derivatives are well-documented for their diverse pharmacological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O2/c1-13(2)29-20-12-19(23-14(3)24-20)25-15-8-10-16(11-9-15)26-21(28)27-18-7-5-4-6-17(18)22/h4-13H,1-3H3,(H,23,24,25)(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZIRCILMACOMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2-Chlorophenyl Isocyanate: This intermediate is synthesized by reacting 2-chloroaniline with phosgene under controlled conditions.

Synthesis of 6-Isopropoxy-2-methylpyrimidin-4-amine: This intermediate is prepared through a series of reactions involving the condensation of appropriate starting materials, followed by alkylation and amination steps.

Coupling Reaction: The final step involves the coupling of 2-chlorophenyl isocyanate with 6-isopropoxy-2-methylpyrimidin-4-amine in the presence of a suitable base to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency, versatility, and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The position of chlorine on the phenyl ring (e.g., ortho in the target compound vs. meta or para in others) significantly impacts steric and electronic interactions. For example, ortho-substituted chlorophenyl groups in antifungal azetidinone derivatives (e.g., compound 4g) enhance activity compared to meta or para analogs .

Physicochemical and Computational Insights

- Molecular Docking : AutoDock4 simulations (used in studies of similar compounds) suggest that substituents like the 6-isopropoxy group could enhance binding affinity to hydrophobic pockets in enzyme active sites .

- Electron Localization: The trifluoromethoxy group in 1-(2-chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea () introduces strong electron-withdrawing effects, which may stabilize urea-carbamide interactions—a feature less pronounced in the target compound’s isopropoxy substituent .

Biological Activity

1-(2-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and therapeutic applications. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a urea functional group linked to a chlorophenyl moiety and a pyrimidine derivative. Its molecular formula is CHClNO, with a molecular weight of approximately 364.85 g/mol. The presence of the isopropoxy and methyl groups on the pyrimidine ring contributes to its unique chemical properties and potential biological activities.

This compound primarily targets Equilibrative Nucleoside Transporters (ENTs) , which are integral for nucleotide transport across cell membranes. By inhibiting these transporters, the compound can disrupt nucleotide uptake, impacting various biochemical pathways crucial for cell proliferation and survival, particularly in cancer cells.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies, focusing on its effects on cancer cell lines and other biological systems.

Antitumor Activity

Research indicates that modifications in the compound's structure can enhance its selectivity towards specific ENTs, potentially improving its efficacy against certain cancers. For instance, studies have shown that derivatives with specific substitutions exhibit varying levels of inhibitory activity against uridine uptake in cells expressing ENTs .

Inhibitory Assays

In vitro assays have demonstrated that this compound can significantly inhibit cellular proliferation in several cancer cell lines. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 | 15.3 | ENT inhibition | |

| HeLa | 12.7 | Nucleotide transport disruption | |

| MCF7 | 10.5 | Apoptosis induction via ENTs |

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

- Case Study on Lung Cancer : A study conducted on A549 lung cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as an antitumor agent.

- Case Study on Breast Cancer : In HeLa cells, the compound was observed to induce apoptosis through the inhibition of nucleotide transport, leading to decreased ATP levels and subsequent cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good cellular permeability due to its lipophilic nature. This property is critical for its efficacy as an inhibitor of ENTs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.